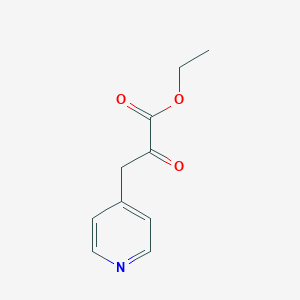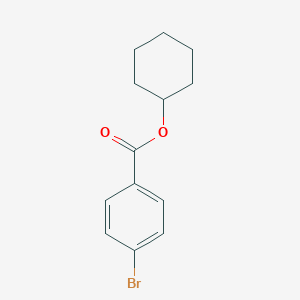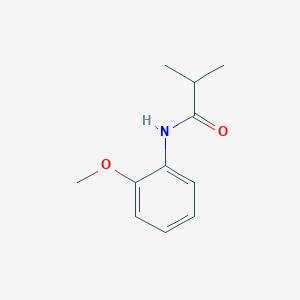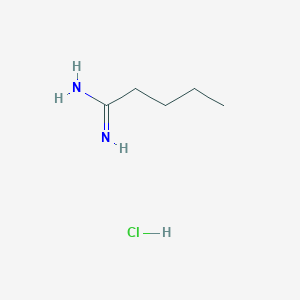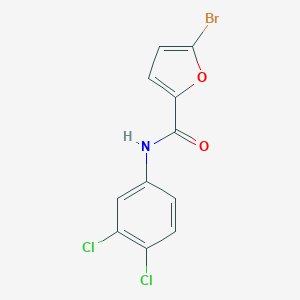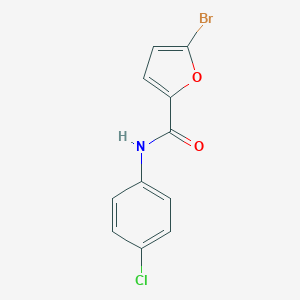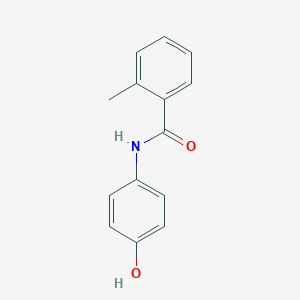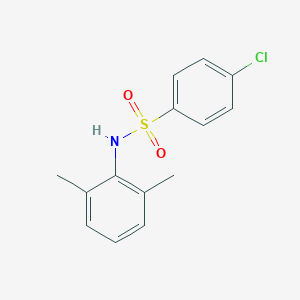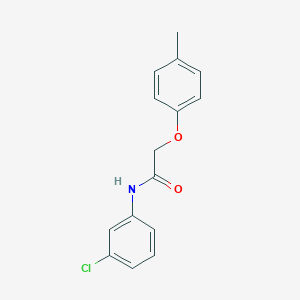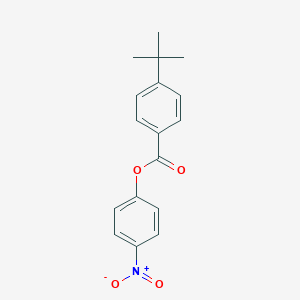
(4-Nitrophenyl) 4-tert-butylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Nitrophenyl) 4-tert-butylbenzoate (NPB) is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a yellow crystalline powder, with a molecular weight of 317.33 g/mol. NPB is widely used in the field of organic chemistry as a starting material for the synthesis of various compounds.
Mecanismo De Acción
The mechanism of action of (4-Nitrophenyl) 4-tert-butylbenzoate is not well understood. However, it is believed that (4-Nitrophenyl) 4-tert-butylbenzoate acts as a nucleophile in some reactions due to the presence of the nitro group. The tert-butyl group in (4-Nitrophenyl) 4-tert-butylbenzoate also plays an important role in stabilizing the compound and increasing its reactivity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (4-Nitrophenyl) 4-tert-butylbenzoate are not well studied. However, it has been reported that (4-Nitrophenyl) 4-tert-butylbenzoate has low toxicity and is not mutagenic or carcinogenic. (4-Nitrophenyl) 4-tert-butylbenzoate has also been used as a fluorescent probe for the detection of reactive oxygen species in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(4-Nitrophenyl) 4-tert-butylbenzoate has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. It is also readily available and relatively inexpensive. However, (4-Nitrophenyl) 4-tert-butylbenzoate has some limitations, including its low solubility in water and its sensitivity to light.
Direcciones Futuras
There are several future directions for the research on (4-Nitrophenyl) 4-tert-butylbenzoate. One potential application of (4-Nitrophenyl) 4-tert-butylbenzoate is in the development of new fluorescent probes for the detection of reactive oxygen species in cells. (4-Nitrophenyl) 4-tert-butylbenzoate can also be used as a building block for the synthesis of new liquid crystals and polymers with unique properties. Further studies are needed to explore the potential applications of (4-Nitrophenyl) 4-tert-butylbenzoate in various fields, including materials science, medicinal chemistry, and biochemistry.
In conclusion, (4-Nitrophenyl) 4-tert-butylbenzoate is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is widely used as a starting material for the synthesis of various compounds and has potential applications in materials science, medicinal chemistry, and biochemistry. Further studies are needed to explore the potential applications of (4-Nitrophenyl) 4-tert-butylbenzoate in various fields.
Métodos De Síntesis
(4-Nitrophenyl) 4-tert-butylbenzoate can be synthesized by the reaction of 4-tert-butylbenzoic acid with 4-nitrophenol in the presence of a catalyst such as sulfuric acid. The reaction takes place at a temperature of 80-85°C for 6-8 hours. After the reaction, the product is purified by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
(4-Nitrophenyl) 4-tert-butylbenzoate has been used in various scientific research applications, including organic synthesis, materials science, and medicinal chemistry. It is widely used as a starting material for the synthesis of various compounds such as 4-tert-butylphenylacetic acid, 4-tert-butylphenylboronic acid, and 4-tert-butylphenylacetonitrile. (4-Nitrophenyl) 4-tert-butylbenzoate is also used as a building block for the synthesis of liquid crystals and polymers.
Propiedades
Número CAS |
13551-16-1 |
|---|---|
Nombre del producto |
(4-Nitrophenyl) 4-tert-butylbenzoate |
Fórmula molecular |
C17H17NO4 |
Peso molecular |
299.32 g/mol |
Nombre IUPAC |
(4-nitrophenyl) 4-tert-butylbenzoate |
InChI |
InChI=1S/C17H17NO4/c1-17(2,3)13-6-4-12(5-7-13)16(19)22-15-10-8-14(9-11-15)18(20)21/h4-11H,1-3H3 |
Clave InChI |
SBXWGOOINQWHGV-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



